4-Nitrophenyl beta-D-xyloside
Overview
Description
4-Nitrophenyl beta-D-xyloside, also known as 2-(4-nitrophenoxy)oxane-3,4,5-triol or PNP xyloside, belongs to the class of organic compounds known as phenolic glycosides .
Synthesis Analysis
The synthesis of 4-Nitrophenyl beta-D-xyloside involves the use of β-xylosidases, which are crucial enzymes that hydrolyze more glycosidic bonds than any other xylanolytic enzymes . They enhance the efficiency of the process by degrading xylooligosaccharides .Molecular Structure Analysis
The molecular formula of 4-Nitrophenyl beta-D-xyloside is C11H13NO7. It has a net charge of 0, an average mass of 271.224 Da, and a monoisotopic mass of 271.06920 Da .Chemical Reactions Analysis
The β-xylosidase itself is inhibited by monosaccharides that may be generated in high concentrations during the saccharification process . For most β-xylosidases, d-xylose acts as a competitive inhibitor when using 4-Nitrophenyl beta-D-xyloside as a substrate .Physical And Chemical Properties Analysis
4-Nitrophenyl beta-D-xyloside is a chromogenic compound . It is a xyloside that is β-D-xylopyranose in which the anomeric hydroxy hydrogen is replaced by a 4-nitrophenyl group .Scientific Research Applications
Photocatalysis
PNPX has been used in the study of photocatalysis . The compound’s photochemistry is analyzed during photocatalysis, focusing on the mechanistic understanding of processes of internal charge generation and transport to the catalyst .
Drug Delivery
Polymeric nanoparticles (PNPs), which include PNPX, are frequently researched and used in drug delivery . They are especially useful for the targeted treatment of tumor or cancer cells through a targeting process .
Ligand Synthesis
PNPX has been used in the synthesis of tridentate PNP ligands . A modified synthetic procedure can substantially increase the yield of the tridentate PNP ligand .
Enzyme Assay Substrate
4-Nitrophenyl β-D-xylopyranoside has been used as a substrate to assay the activity of β-xylosidase . This application is crucial in biochemical enzyme assays and in vitro diagnostic analysis .
Pharmaceutical Inhibition
The compound has also been used in the pharmaceutical inhibition of heparan sulfate proteoglycan (HSPG) biosynthesis .
Chromogenic Compound
4-Nitrophenyl beta-D-xyloside is a chromogenic compound . These are colourless, endogenous or exogenous pigment precursors that may be transformed by biological mechanisms into coloured compounds . They are used in biochemical assays and in diagnosis as indicators, particularly in the form of enzyme substrates .
Mechanism of Action
Target of Action
PNPX, also known as 4-Nitrophenyl beta-D-xyloside or 4-Nitrophenyl-Beta-D-xylopyranoside, primarily targets the enzyme β-xylosidase . This enzyme plays a crucial role in the breakdown of certain complex carbohydrates.
Mode of Action
PNPX acts as a chromogenic substrate for β-xylosidase . Upon hydrolysis by β-xylosidase, PNPX is broken down, and 4-nitrophenol is released . This release can be quantified by colorimetric detection at 405 nm as a measure of β-xylosidase activity .
Biochemical Pathways
The action of PNPX affects the biochemical pathway involving the breakdown of complex carbohydrates by β-xylosidase. The release of 4-nitrophenol indicates the activity of this enzyme and the progression of this pathway .
Pharmacokinetics
It’s known that pnpx is soluble in methanol , which could potentially influence its absorption and distribution in the body. More research would be needed to fully outline the ADME properties of PNPX and their impact on its bioavailability.
Result of Action
The hydrolysis of PNPX by β-xylosidase results in the release of 4-nitrophenol . This compound can be easily detected due to its yellow color, providing a convenient method for monitoring enzyme activity . Additionally, PNPX has been used in the pharmaceutical inhibition of heparan sulfate proteoglycan (HSPG) biosynthesis .
Action Environment
The action, efficacy, and stability of PNPX can be influenced by various environmental factors. For instance, PNPX should be stored under -20°C in an inert atmosphere . This suggests that temperature and atmospheric conditions could potentially affect the stability and efficacy of PNPX.
Future Directions
properties
IUPAC Name |
(2S,3R,4S,5R)-2-(4-nitrophenoxy)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO7/c13-8-5-18-11(10(15)9(8)14)19-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2/t8-,9+,10-,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJYKRYCCUGBBV-YTWAJWBKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801303045 | |
Record name | p-Nitrophenyl β-D-xylopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801303045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl beta-D-xyloside | |
CAS RN |
2001-96-9, 41721-77-1 | |
Record name | p-Nitrophenyl β-D-xylopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2001-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitrophenyl beta-D-xyloside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002001969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-D-Xyloside, 4-nitrophenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041721771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Nitrophenyl β-D-xylopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801303045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-nitrophenyl β-D-xylopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.271 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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